molecular formula C7H7BrFNO B2696061 5-Bromo-2-ethoxy-3-fluoropyridine CAS No. 886373-20-2

5-Bromo-2-ethoxy-3-fluoropyridine

Cat. No. B2696061
M. Wt: 220.041
InChI Key: WHSAPVVIPVNVAG-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-fluoropyridine is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 5-Bromo-2-ethoxy-3-fluoropyridine can involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-ethoxy-3-fluoropyridine is 1S/C7H7BrFNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 . The InChI key is WHSAPVVIPVNVAG-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Bromo-2-ethoxy-3-fluoropyridine can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .


Physical And Chemical Properties Analysis

5-Bromo-2-ethoxy-3-fluoropyridine is a liquid at room temperature . and 98% .

Scientific Research Applications

Synthesis and Functionalization

5-Bromo-2-ethoxy-3-fluoropyridine serves as a versatile building block in organic synthesis, particularly in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. The compound undergoes ortho-lithiation followed by reaction with trimethylborate to produce 5-bromo-2-fluoro-3-pyridylboronic acid, which is then subjected to Suzuki reactions to yield variously substituted pyridines. These reactions showcase the compound's utility in constructing complex pyridine derivatives, further convertible to corresponding 2-pyridones, indicating its significance in the synthesis of heterocyclic compounds with potential biological activities (Sutherland & Gallagher, 2003).

Chemoselective Amination

Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, a close relative of 5-Bromo-2-ethoxy-3-fluoropyridine, highlights the chemical reactivity of these compounds towards selective functionalization. Catalytic amination conditions lead to the bromide substitution product exclusively, demonstrating the precise control achievable in modifying these molecules. This process is crucial for synthesizing compounds with specific pharmacological properties, showcasing the broader applicability of 5-Bromo-2-ethoxy-3-fluoropyridine derivatives in medicinal chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Nucleoside Analog Synthesis

5-Bromo-2-ethoxy-3-fluoropyridine derivatives play a critical role in the synthesis of pyridine nucleosides related to important therapeutic agents like 5-fluorouracil. These nucleosides, synthesized from derivatives obtained through manipulations involving 5-Bromo-2-ethoxy-3-fluoropyridine, exhibit potential as antiviral and anticancer agents. This application underscores the compound's value in developing new drugs with enhanced efficacy and specificity (Nesnow & Heidelberger, 1973).

Safety And Hazards

The compound is associated with certain hazards. The GHS07 pictogram indicates that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The future directions of research on 5-Bromo-2-ethoxy-3-fluoropyridine could involve further exploration of its potential in various chemical reactions, such as the Suzuki–Miyaura coupling , and the development of more efficient synthesis methods .

properties

IUPAC Name

5-bromo-2-ethoxy-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSAPVVIPVNVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxy-3-fluoropyridine

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